molecular formula C8H8N4O B6200128 3-azido-4-methylbenzamide CAS No. 2387497-66-5

3-azido-4-methylbenzamide

Cat. No.: B6200128
CAS No.: 2387497-66-5
M. Wt: 176.2
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Description

3-Azido-4-methylbenzamide: is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an azide group (-N₃) attached to a benzamide structure, which imparts distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-methylbenzamide typically involves the azidation of 4-methylbenzamide. One common method is the diazotization of 4-methylbenzamide followed by azidation using sodium azide. The reaction conditions often include low temperatures (0-5°C) and the presence of a strong acid such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. The use of recyclable catalysts like Amberlyst-15 can facilitate the direct azidation of alcohols to produce azides under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkyl halides or tosylates.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃), alkyl halides, tosylates.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

    Reduction Reactions: Triphenylphosphine (PPh₃), lithium aluminum hydride (LiAlH₄).

Major Products Formed:

    Substitution Reactions: Alkyl azides.

    Cycloaddition Reactions: 1,2,3-Triazoles.

    Reduction Reactions: Amines.

Scientific Research Applications

3-Azido-4-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

    Biology: Employed in bioorthogonal labeling and imaging techniques due to its ability to undergo selective reactions without interfering with biological systems.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers and materials with enhanced properties through cross-linking reactions involving the azide group.

Mechanism of Action

The mechanism of action of 3-azido-4-methylbenzamide involves its reactivity with various molecular targets. The azide group can participate in cycloaddition reactions with alkynes to form triazoles, which can then interact with biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive compounds that interact with enzymes and receptors .

Comparison with Similar Compounds

    Phenyl azide: An organic azide with similar reactivity but different substitution patterns on the benzene ring.

    4-Azidobenzoic acid: Another azide derivative with a carboxylic acid group instead of an amide group.

    2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: A reagent used for azidation reactions, similar in its azide functionality.

Uniqueness: 3-Azido-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its combination of an azide group with a benzamide structure makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

2387497-66-5

Molecular Formula

C8H8N4O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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